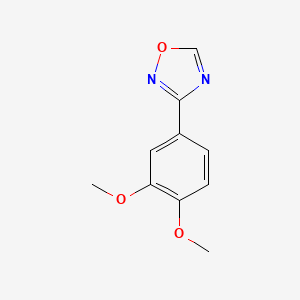

3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O3 |

|---|---|

Molecular Weight |

206.20 g/mol |

IUPAC Name |

3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole |

InChI |

InChI=1S/C10H10N2O3/c1-13-8-4-3-7(5-9(8)14-2)10-11-6-15-12-10/h3-6H,1-2H3 |

InChI Key |

CHYDZUVPCMOQDK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NOC=N2)OC |

Origin of Product |

United States |

Synthetic Methodologies for 3 3,4 Dimethoxyphenyl 1,2,4 Oxadiazole Derivatives

Classical and Contemporary Approaches to 1,2,4-Oxadiazole (B8745197) Ring Synthesis

The construction of the 1,2,4-oxadiazole core is a well-established area of heterocyclic chemistry, with methods evolving to improve efficiency, yield, and substrate scope.

The most conventional and widely utilized approach for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the use of amidoximes as key starting materials or intermediates. nih.gov This classical pathway is typically a two-stage process. mdpi.com The first step is the O-acylation of an amidoxime (B1450833) with an activated carboxylic acid derivative, such as an acyl chloride or anhydride, to form an O-acylamidoxime intermediate. nih.gov This intermediate is then subjected to cyclodehydration, often under thermal conditions or in the presence of a base, to yield the final 1,2,4-oxadiazole ring. mdpi.com

The versatility of this method is high, as a wide range of substituents can be introduced at the 3- and 5-positions by selecting the appropriate starting amidoxime and acylating agent. researchgate.net The cyclization of the O-acylamidoxime intermediate can sometimes require harsh conditions, such as refluxing in solvents like DMF or pyridine. Other strategies involve the intermolecular cyclodehydration of amidoximes with aldehydes, followed by an oxidative dehydrogenation step to furnish the aromatic oxadiazole ring. nih.gov More recent advancements include the development of electrochemical methods, where an iminoxy radical is generated from an N-benzyl amidoxime through anodic oxidation, which then undergoes intramolecular cyclization.

One prominent one-pot approach involves the reaction of nitriles, hydroxylamine, and aldehydes. rsc.org In a base-mediated version of this synthesis, the reaction proceeds through three sequential steps: the formation of an amidoxime from the nitrile and hydroxylamine, the reaction of the amidoxime with an aldehyde to create a 4,5-dihydro-1,2,4-oxadiazole, and finally, the oxidation of this intermediate to the aromatic 1,2,4-oxadiazole. rsc.org Interestingly, in some protocols, the aldehyde can act as both a substrate and the oxidant. rsc.org

Another effective one-pot strategy involves the direct reaction of amidoximes with carboxylic acids or their derivatives. mdpi.com This is often facilitated by coupling agents or activators that promote the initial O-acylation in situ. For instance, the Vilsmeier reagent has been employed to activate carboxylic acids, which then react with amidoximes to form the O-acylamidoxime precursor that cyclizes under the reaction conditions to give the 1,2,4-oxadiazole in good to excellent yields. nih.gov Similarly, superbase media like NaOH/DMSO have been used to facilitate the one-pot synthesis from amidoximes and carboxylic acid esters at room temperature. nih.gov Other reagents used to drive these one-pot syntheses include peptide coupling agents like TBTU (O-(Benzotriazol-1-yl)-N,N,N′, N′-tetramethyluronium tetrafluoroborate) and carbodiimides such as EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide). researchgate.net

A simple one-pot procedure has also been described for reacting aryl nitriles with hydroxylamine, followed by the addition of an acyl chloride like crotonoyl chloride. ias.ac.in This method proceeds through the in situ formation of the aryl amidoxime, its subsequent esterification, and a final cyclization/dehydration step, often facilitated by heating in a solvent like DMSO. ias.ac.in

Table 1: Comparison of One-Pot Synthesis Strategies for 1,2,4-Oxadiazoles

| Strategy | Starting Materials | Key Reagents/Conditions | Advantages | Citations |

| Base-Mediated | Nitriles, Aldehydes, Hydroxylamine | Base (e.g., K₂CO₃) | Direct, avoids pre-synthesis of amidoxime, aldehyde can be the oxidant | rsc.org |

| Superbase Method | Amidoximes, Carboxylic Esters | NaOH/DMSO | Room temperature conditions, simple purification | nih.gov |

| Vilsmeier Reagent | Amidoximes, Carboxylic Acids | Vilsmeier Reagent | Good to excellent yields, readily available materials | nih.gov |

| Acyl Chloride Addition | Nitriles, Hydroxylamine, Acyl Chlorides | THF then DMSO/heat | High yields, no need for separate dehydrating agent | ias.ac.in |

| Graphene Oxide Catalysis | Nitriles, Aldehydes, Hydroxylamine | Graphene Oxide (GO) | Metal-free catalysis, dual catalytic activity | nih.gov |

Targeted Synthesis of 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole and its C5-Substituted Derivatives

The synthesis of the target compound, this compound, and its analogs substituted at the C5 position, relies on the general principles of 1,2,4-oxadiazole formation, with a specific focus on incorporating the 3,4-dimethoxyphenyl moiety at the C3 position.

The classical synthetic route starting from an amidoxime offers inherent and excellent regiocontrol over the substitution pattern of the resulting 1,2,4-oxadiazole. The substituent of the amidoxime (R in R-C(NOH)NH₂) invariably becomes the substituent at the 3-position of the heterocyclic ring, while the acyl group from the acylating agent (R' in R'-COX) provides the substituent for the 5-position.

Therefore, to synthesize this compound derivatives, the required starting material is 3,4-dimethoxybenzamidoxime (B3078699) . This key intermediate is typically prepared from the corresponding 3,4-dimethoxybenzonitrile by reaction with hydroxylamine. Once the 3,4-dimethoxybenzamidoxime is obtained, it can be reacted with a diverse array of acylating agents (e.g., acyl chlorides, anhydrides, carboxylic acids with a coupling agent) to introduce various functional groups regioselectively at the C5 position.

While the primary synthesis is highly regioselective, methods for the post-synthesis functionalization of the oxadiazole core have also been explored, although they are less common for initial construction. For instance, regioselective zincation or magnesiation using sterically hindered bases like TMP (2,2,6,6-tetramethylpiperidyl) can be used to metalate the 1,2,4-oxadiazole ring, allowing for subsequent reaction with electrophiles to introduce new substituents. acs.orgnih.gov The reactivity of the 1,2,4-oxadiazole ring itself shows that the carbon atoms have electrophilic properties, which can be exploited in certain reactions. chim.it

Optimizing the synthesis of 1,2,4-oxadiazoles, including the 3-(3,4-dimethoxyphenyl) scaffold, involves the careful selection of reagents, catalysts, and reaction conditions to maximize yield, minimize reaction time, and simplify purification.

A variety of catalyst systems have been reported to improve the efficiency of 1,2,4-oxadiazole synthesis. For the reaction between amidoximes and nitriles, a combination of PTSA (p-Toluenesulfonic acid) and ZnCl₂ has been shown to be an efficient and mild catalyst system. organic-chemistry.org For syntheses involving aldehydes, metal-free catalysts such as graphene oxide (GO) have been demonstrated to be effective, leveraging the material's inherent acidic and oxidative properties. nih.gov Oxidative cyclization of intermediates can be achieved using various oxidants, including 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or manganese dioxide (MnO₂). nih.govresearchgate.net

The choice of coupling agent and base is critical in one-pot syntheses from amidoximes and carboxylic acids. Common coupling agents include carbodiimides (DCC, EDC) and uronium-based reagents (TBTU, HATU), often used in combination with additives like HOBt (Hydroxybenzotriazole). researchgate.netluxembourg-bio.comnih.gov Strong, non-nucleophilic bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) have been found to be highly efficient for promoting the final cyclization step of O-acylamidoximes. researchgate.net The solvent can also play a crucial role; aprotic bipolar solvents like DMSO are often used, sometimes in combination with a base like NaOH or t-BuOK, to facilitate the reaction even at room temperature. mdpi.com

Table 2: Selected Reagents and Catalysts for 1,2,4-Oxadiazole Synthesis

| Reagent/Catalyst | Reaction Type | Role | Advantages | Citations |

| DCC, EDC | Amidoxime + Carboxylic Acid | Coupling Agent | Widely used for in situ activation of carboxylic acids | researchgate.net |

| TBTU, HATU | Amidoxime + Carboxylic Acid | Coupling Agent | High efficiency, often used in peptide chemistry | researchgate.netluxembourg-bio.com |

| Vilsmeier Reagent | Amidoxime + Carboxylic Acid | Activating Agent | One-pot activation and cyclization | nih.gov |

| PTSA-ZnCl₂ | Amidoxime + Nitrile | Catalyst | Mild and efficient catalysis | organic-chemistry.org |

| Graphene Oxide (GO) | Nitrile + Aldehyde + Hydroxylamine | Metal-free Catalyst | Sustainable, dual catalytic (acidic/oxidative) activity | nih.gov |

| DDQ, MnO₂ | Oxidative Cyclization | Oxidant | Used for aromatization of dihydro-oxadiazole intermediates | nih.govresearchgate.net |

| NaOH/DMSO | Amidoxime + Ester/Aldehyde | Base/Solvent System | Enables reaction at room temperature, "superbase" conditions | mdpi.comnih.gov |

| DBU | Cyclization of O-acylamidoxime | Base | Highly efficient for promoting the final cyclization step | researchgate.net |

Despite a comprehensive search for scholarly articles and spectral data, the specific experimental and analytical details for the compound "this compound" are not available in publicly accessible literature. While research exists on analogous structures, such as 1,3,4-oxadiazole (B1194373) isomers and other substituted 1,2,4-oxadiazoles, the data required to accurately fulfill the detailed outline for the specified molecule could not be located.

Therefore, it is not possible to provide a scientifically accurate article with the requested detailed spectroscopic and analytical characterization for "this compound" at this time. Generating such an article would require access to proprietary research data or the original synthesis and characterization files for this specific compound, which are not available through the conducted searches.

Advanced Spectroscopic and Analytical Characterization in 1,2,4 Oxadiazole Research

Chromatographic Techniques for Purification and Purity Assessment

The isolation and purification of 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole, a crucial step following its synthesis, heavily relies on chromatographic techniques. These methods are essential for removing unreacted starting materials, byproducts, and other impurities, ensuring the high purity required for subsequent analytical characterization and biological evaluation. The assessment of the compound's purity is also predominantly achieved through these chromatographic methods.

Thin-Layer Chromatography (TLC) serves as a fundamental, rapid, and cost-effective technique for monitoring the progress of the synthesis of 1,2,4-oxadiazole (B8745197) derivatives. nih.govdoi.orgacs.orgwjpmr.com It provides a qualitative assessment of the number of components in a reaction mixture and helps in optimizing the solvent system for column chromatography. For compounds similar in polarity to this compound, silica (B1680970) gel 60 F254 plates are commonly employed as the stationary phase. researchgate.net The mobile phase is typically a mixture of a non-polar solvent, such as n-hexane or cyclohexane, and a more polar solvent like ethyl acetate (B1210297) or dichloromethane. nih.govbeilstein-journals.orgrsc.org The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. Visualization of the separated spots is often achieved under UV light (at 254 nm) due to the aromatic nature of the oxadiazole ring and the dimethoxyphenyl substituent.

For the preparative purification of this compound on a larger scale, column chromatography is the method of choice. This technique utilizes a glass column packed with a stationary phase, most commonly silica gel. The selection of an appropriate eluent system, guided by prior TLC analysis, is critical for achieving efficient separation. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can be employed to first elute non-polar impurities, followed by the desired compound, and finally the more polar impurities. beilstein-journals.orgrsc.org The fractions collected from the column are analyzed by TLC to identify and combine those containing the pure product.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the final purity assessment of this compound. researchgate.netnih.gov It offers high resolution, sensitivity, and quantification capabilities. A reversed-phase C18 column is frequently used as the stationary phase for the analysis of related oxadiazole derivatives. researchgate.netnih.gov The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.net Isocratic or gradient elution can be applied depending on the complexity of the sample matrix. Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits maximum absorbance, which can be determined by UV-Vis spectroscopy. researchgate.net The purity of the compound is determined by integrating the peak area of the main component and expressing it as a percentage of the total peak area.

The following interactive tables summarize typical conditions used in the chromatographic analysis and purification of 1,2,4-oxadiazole derivatives, which are applicable to this compound.

Table 1: Representative TLC Conditions for 1,2,4-Oxadiazole Derivatives

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | n-Hexane:Ethyl Acetate (e.g., 7:3 v/v) |

| Visualization | UV light (254 nm) |

Table 2: Typical Column Chromatography Parameters for Purification

| Parameter | Description |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Eluent | Gradient of n-Hexane and Ethyl Acetate |

| Monitoring | Thin-Layer Chromatography (TLC) |

Table 3: Illustrative HPLC Conditions for Purity Assessment

| Parameter | Description |

| Stationary Phase | Reversed-phase C18 column |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid |

| Detection | UV at 254 nm |

| Flow Rate | 1.0 mL/min |

Computational Chemistry and Cheminformatics Studies of 1,2,4 Oxadiazole Derivatives

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of 1,2,4-oxadiazole (B8745197) derivatives, MD simulations are instrumental in confirming the stability of ligand-protein complexes and understanding the conformational dynamics that govern these interactions. nih.govmdpi.com

Research on various 1,2,4-oxadiazole derivatives demonstrates the utility of MD simulations in drug discovery. For instance, simulations have been used to investigate the stability of these compounds within the binding sites of specific biological targets. One study on an N-Cyclohexyl-3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-amine derivative (Ox1) targeting the Leishmania infantum CYP51 enzyme showed that hydrophobic contacts were key to the conformational restraint and stability of the compound at the binding site. mdpi.com This stability was further reinforced by hydrogen bonds between the compound and specific amino acid residues like Tyr74 and Met329. mdpi.com

Similarly, MD simulations have been employed to study 1,2,4-oxadiazole derivatives as potential inhibitors for other enzymes, such as Receptor-Interacting Protein Serine-Threonine Kinase 1 (RIPK1). nih.gov These simulations help elucidate how the compound, acting as a type II kinase inhibitor, maintains a stable conformation within the enzyme's active site. nih.gov By analyzing the trajectory of the molecule and its interactions with the protein over a set period, researchers can gain insights into the durability and nature of the binding, which is crucial for designing more potent and selective inhibitors. nih.govmdpi.com The robustness of these ligand-protein interactions is a key focus of such simulation studies. researchgate.net

Virtual Screening Approaches in Novel Scaffold Discovery

Virtual screening has become an essential and efficient methodology in the early stages of drug discovery for identifying novel chemical scaffolds. nih.govnih.gov This computational technique involves screening large libraries of chemical compounds against a biological target to identify those with the potential to bind and modulate its activity. For 1,2,4-oxadiazole derivatives, virtual screening has been successfully used to discover new inhibitors for various therapeutic targets. nih.gov

One prominent approach is structure-based virtual screening, which utilizes the three-dimensional structure of the target protein. nih.gov This method has been applied to identify 1,2,4-oxadiazole-based inhibitors for targets like the Epidermal Growth Factor Receptor (EGFR). In one such study, a library of 1500 compounds was screened to find pharmacophores that could function as tyrosine kinase inhibitors, leading to the identification of promising 1,2,4-oxadiazole candidates. nih.gov

Another example involved the discovery of novel RIPK1 inhibitors, where a structure-based virtual screening identified a hit compound with a 5-(1-benzyl-1H-imidazol-4-yl)-1,2,4-oxadiazole scaffold, which exhibited an IC₅₀ value of 1.3 μM. nih.gov The process typically involves molecular docking, which predicts the preferred orientation of a ligand when bound to a target, helping to understand potential interactions. nih.gov These computational hits then form the basis for further chemical synthesis and biological evaluation, streamlining the discovery of new drug candidates. nih.gov

In Silico ADMET Prediction

The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug development. Failures in later clinical phases often arise from poor pharmacokinetic profiles. tandfonline.com In silico ADMET prediction offers a time and cost-effective method to evaluate these properties at an early stage, allowing researchers to prioritize compounds with favorable drug-like characteristics. nih.govtandfonline.com

For a drug to be effective when administered orally, it must be absorbed from the gastrointestinal tract and reach systemic circulation. In silico tools like SwissADME and PreADMET are frequently used to predict the oral absorption and bioavailability of 1,2,4-oxadiazole derivatives. mdpi.comjaptronline.com These predictions are often guided by established principles such as Lipinski's rule of five and the Veber rule. nih.gov

Studies on various series of 1,2,4-oxadiazole derivatives consistently show promising results for oral bioavailability. For example, in silico predictions for a novel set of antileishmanial 1,2,4-oxadiazole compounds suggested high oral absorption and good bioavailability. mdpi.com Similarly, an analysis of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole (B1194373) derivatives found that most compounds showed over 70% absorption, with all of them complying with Lipinski's and Veber's rules, indicating good intestinal absorption and drug-likeness. nih.gov These computational assessments help confirm that the designed molecules possess the necessary physicochemical properties to be considered viable oral drug candidates. tandfonline.com

Table 1: Key Parameters in In Silico ADMET Prediction

| Parameter | Description | Importance | Typical Favorable Range for Oral Drugs |

|---|---|---|---|

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | Affects diffusion and transport across membranes. | < 500 g/mol (Lipinski's Rule) |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water; a measure of lipophilicity. | Influences solubility, permeability, and binding. | < 5 (Lipinski's Rule) |

| Hydrogen Bond Donors (HBD) | The number of N-H and O-H bonds. | Affects solubility and membrane permeability. | < 5 (Lipinski's Rule) |

| Hydrogen Bond Acceptors (HBA) | The number of nitrogen and oxygen atoms. | Affects solubility and binding. | < 10 (Lipinski's Rule) |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. | Correlates with drug transport properties like intestinal absorption. | < 140 Ų |

| Rotatable Bonds (nRotb) | The number of bonds that allow free rotation around themselves. | Influences conformational flexibility and bioavailability. | ≤ 10 (Veber's Rule) |

Structure Activity Relationship Sar Investigations of 3 3,4 Dimethoxyphenyl 1,2,4 Oxadiazole Derivatives

Positional Modifications on the 1,2,4-Oxadiazole (B8745197) Core and Substituent Effects

The stability and activity of 1,2,4-oxadiazoles are largely dependent on the presence of substituents at the C-3 and C-5 positions. Disubstituted derivatives are generally more stable than their mono-substituted counterparts. nih.gov The strategic placement of various functional groups at these positions allows for the modulation of the molecule's interaction with biological targets.

The substituent at the C-3 position of the 1,2,4-oxadiazole ring plays a critical role in defining the molecule's biological activity. The presence of an aromatic ring, such as a phenyl or substituted phenyl group, is a common feature in many active derivatives. researchgate.net

SAR studies on various classes of 1,2,4-oxadiazoles reveal that modifications on the C-3 aryl ring significantly impact potency. For Sirt2 inhibitors, a para-substituted phenyl ring at the C-3 position was identified as a crucial structural requirement. nih.gov In the development of nematicides, a phenyl or a substituted phenyl group (with ortho or ortho/para substitution patterns) at the C-3 position was found to be favorable for activity. researchgate.net Furthermore, studies on antileishmanial agents showed that the presence of a methoxy (B1213986) group (an electron-donating substituent) on the C-3 phenyl ring resulted in significantly higher activity compared to a nitro group (an electron-withdrawing substituent) at the same position. mdpi.com This highlights the importance of the electronic properties of the C-3 substituent, where the electron-donating nature of the two methoxy groups in the 3,4-dimethoxyphenyl moiety can be a key determinant of biological function.

The C-5 position of the 1,2,4-oxadiazole ring offers another critical site for structural modification to modulate biological activity. The oxadiazole ring itself has an electron-withdrawing character, which is more effectively exerted through the C-5 position than the C-3 position. nih.gov

Research has shown that a wide variety of substituents at C-5 can lead to potent biological activity. For example, in the pursuit of Sirt2 inhibitors, a cyclic aminomethyl or a haloalkyl chain at the C-5 position was deemed essential for inhibitory action, complementing the required para-substituted phenyl ring at C-3. nih.gov In another study, the introduction of a 5-substituted-1,2,4-oxadiazole heterocycle into a ribose-derivative structure improved its anticancer activity. mdpi.com In the field of agriculture, derivatives with a 2-thiophenyl or 2-furanyl group at the C-5 position showed promising nematicidal properties. researchgate.net

The electronic nature of the C-5 substituent is also a determining factor. Studies on anticancer agents revealed that introducing an electron-withdrawing group (EWG) on a 5-aryl substituent led to a marked increase in antitumor activity. nih.gov Specifically, a nitro group (a strong EWG) at the meta position of the 5-aryl ring was more favorable than a para substitution. nih.gov This indicates that both the electronic character and the substitution pattern of the group at C-5 are pivotal for optimizing the biological profile of 1,2,4-oxadiazole derivatives.

| Position | Favorable Substituents | Resulting Biological Activity | Reference(s) |

| C-3 | Phenyl, Substituted Phenyl (Cl, Me, Br, F) | Nematicidal | researchgate.net |

| C-3 | para-Substituted Phenyl | Sirt2 Inhibition | nih.gov |

| C-3 | para-Methoxyphenyl | Antileishmanial | mdpi.com |

| C-5 | Cyclic Aminomethyl, Haloalkyl | Sirt2 Inhibition | nih.gov |

| C-5 | 2-Thiophenyl, 2-Furanyl | Nematicidal | researchgate.net |

| C-5 | Aryl with Electron-Withdrawing Groups (e.g., NO₂) | Anticancer | nih.gov |

Electronic and Steric Properties of Aromatic and Heterocyclic Substituents

The biological activity of 1,2,4-oxadiazole derivatives is intricately linked to the electronic and steric characteristics of their substituents. The 1,2,4-oxadiazole ring is an electron-poor azole, a property that influences its reactivity and interactions with biological macromolecules. nih.gov The substituents at the C-3 and C-5 positions can modulate this electron density and introduce specific steric features that are critical for molecular recognition and binding.

The electronic influence of substituents, categorized as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), can have a profound and sometimes opposing effect on the biological activity of 1,2,4-oxadiazole derivatives, depending on the therapeutic target.

In some contexts, the presence of EDGs enhances biological potency. SAR studies on certain antiproliferative 1,2,4-oxadiazole derivatives revealed that the presence of EDGs significantly improved their activity. mdpi.com A study on antileishmanial compounds also demonstrated that a methoxy group (EDG) on the 3-aryl ring led to a tenfold increase in activity compared to a derivative with a nitro group (EWG). mdpi.com The hydrophilic and electron-donating properties of the oxadiazole ring itself are thought to contribute to its biological activity by enabling non-covalent interactions with enzymes and other biomolecules. mdpi.com

Conversely, numerous studies have highlighted the crucial role of EWGs in achieving high biological activity. For a series of anticancer agents, the introduction of an EWG at the para position of the aromatic ring at C-5 was essential for high potency. mdpi.com Similarly, another study confirmed that EWGs on the 5-aryl ring of 1,2,4-oxadiazole derivatives increased antitumor activity. nih.gov In the realm of antimicrobials, EWGs like fluoro and nitro groups at the para position of a phenyl ring were found to positively influence antibacterial activity, potentially by increasing the lipophilicity of the molecules. nih.gov The 1,2,4-oxadiazole ring itself is considered an electron-withdrawing group, which can increase the reactivity of attached substituents. researchgate.net

This dichotomy suggests that the optimal electronic properties are highly target-specific. The 3,4-dimethoxyphenyl group contains two EDGs (methoxy groups), which, based on the findings above, could be beneficial for certain activities like antileishmanial or specific antiproliferative effects.

| Substituent Type | Effect on Activity | Biological Context | Reference(s) |

| Electron-Donating Group (EDG) | Increased Activity | Antiproliferative | mdpi.com |

| Electron-Donating Group (EDG) | Increased Activity | Antileishmanial | mdpi.com |

| Electron-Withdrawing Group (EWG) | Increased Activity | Anticancer | nih.govmdpi.com |

| Electron-Withdrawing Group (EWG) | Increased Activity | Antibacterial | nih.gov |

| Halogen Atoms | Decreased Activity | Antiproliferative | mdpi.com |

Conformational Preferences and Their Relationship to Biological Activity

The three-dimensional structure and conformational flexibility of a molecule are critical determinants of its ability to bind to a biological target. The 1,2,4-oxadiazole ring is a planar, aromatic system that provides a rigid scaffold for its substituents. nih.gov The biological activity of its derivatives is therefore highly dependent on the spatial orientation of the key interacting groups attached to the C-3 and C-5 positions.

Molecular modeling and X-ray crystallography studies are instrumental in understanding these relationships. Docking studies performed on 1,2,4-oxadiazole-5-one analogues of tamoxifen (B1202) revealed that their anticancer activity could be attributed to strong hydrophobic interactions between the aromatic rings of the ligands and the estrogen receptor, similar to the binding mode of tamoxifen itself. This highlights the importance of the correct spatial arrangement of the aryl substituents for effective receptor binding.

Mechanistic Biological Studies of 1,2,4 Oxadiazole Scaffolds with Emphasis on Dimethoxyphenyl Derivatives

Investigations into Antineoplastic Mechanisms

The search for novel anticancer agents has led to significant investigation into heterocyclic compounds, with the 1,2,4-oxadiazole (B8745197) nucleus emerging as a promising framework. nih.gov Its derivatives have been shown to exert antiproliferative effects through various mechanisms, including the inhibition of critical oncogenic pathways and the induction of programmed cell death.

Inhibition of Specific Oncogenic Pathways (e.g., Sirtuin 2 Deacetylase Inhibition)

Sirtuin 2 (Sirt2), a NAD+-dependent lysine (B10760008) deacetylase, has emerged as a significant target in cancer therapy due to its role in cell cycle regulation, genomic stability, and metabolism. chemrxiv.orgnih.gov The 1,2,4-oxadiazole scaffold has been identified as a potent core for the development of Sirt2 inhibitors. chemrxiv.orgresearchgate.net

Structure-activity relationship (SAR) studies on a series of 3-aryl-5-alkyl-1,2,4-oxadiazole derivatives revealed that these compounds can achieve potent and selective inhibition of Sirt2. nih.gov Kinetic and binding analyses have shown that these inhibitors often act in a substrate-competitive and cofactor-noncompetitive manner. nih.gov X-ray crystallography has further elucidated the binding mode, showing these compact molecules occupying a sub-cavity within the enzyme, which provides a basis for further rational design. researchgate.net Although specific inhibitory data for a 3-(3,4-dimethoxyphenyl) derivative against Sirt2 is not extensively detailed in the reviewed literature, the established importance of the aryl group at the 3-position of the oxadiazole ring suggests that this substitution pattern contributes to the molecule's interaction with the target enzyme. Optimized 1,2,4-oxadiazole analogs have demonstrated the ability to reduce cancer cell viability and inhibit cell migration, effects that correlate with their Sirt2 inhibitory activity both in vitro and in cellular assays. chemrxiv.orgnih.gov

Modulation of Cellular Processes for Antiproliferative Effects (e.g., Apoptosis Induction)

A primary mechanism by which many anticancer agents exert their effect is through the induction of apoptosis, or programmed cell death. Various derivatives of both 1,2,4- and 1,3,4-oxadiazoles have been identified as potent inducers of apoptosis. mdpi.com

One study highlighted that 3-Aryl-5-aryl-1,2,4-oxadiazoles can trigger apoptosis through the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. mdpi.com Research on related heterocyclic structures has provided specific data on the antiproliferative effects of dimethoxyphenyl-substituted compounds. For instance, the compound N-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine demonstrated noteworthy growth percent inhibition of 95.12% in a one-dose (10 µM) screen against 60 different cancer cell lines. sci-hub.se Other studies on 1,3,4-oxadiazole (B1194373) derivatives have shown that they can induce apoptosis through the intrinsic pathway, mediated by the tumor suppressor protein p53. This involves up-regulation of the pro-apoptotic protein Bax, down-regulation of the anti-apoptotic protein Bcl-2, and subsequent activation of caspase-9 and caspase-3. While this data pertains to the 1,3,4-oxadiazole isomer, it underscores the potential of the dimethoxyphenyl-oxadiazole combination to modulate these critical cellular pathways.

| Compound Name | Structure | Cancer Cell Line | Activity |

|---|---|---|---|

| N-{[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine | 1,3,4-oxadiazole derivative | NCI-60 Panel | 95.12% Growth Inhibition at 10 µM sci-hub.se |

| Generic 3-Aryl-5-aryl-1,2,4-oxadiazoles | 1,2,4-oxadiazole derivative | Breast and Colorectal | Induces apoptosis via caspase-3 activation mdpi.com |

Interaction with DNA and Associated Enzymes (e.g., Thymidylate Synthase Inhibition)

Thymidylate synthase (TS) is a crucial enzyme involved in the de novo synthesis of thymidine (B127349) monophosphate, a necessary precursor for DNA replication. Consequently, TS is a well-established target for cancer chemotherapy. While specific studies on 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole as a TS inhibitor are limited, the related 1,3,4-oxadiazole scaffold has been extensively investigated for this mechanism.

Numerous studies have reported the design and synthesis of 1,3,4-oxadiazole thioether derivatives as potent inhibitors of TS. These compounds have demonstrated significant in vitro anticancer activity against various cancer cell lines. The proposed mechanism involves the binding of the oxadiazole derivative to the active site of the TS enzyme, thereby preventing the synthesis of DNA precursors and inhibiting cell proliferation. This established activity for the oxadiazole class suggests a potential, yet underexplored, mechanism for 1,2,4-oxadiazole derivatives as well.

Exploration of Antimicrobial Mechanisms

The rise of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Oxadiazole derivatives have been explored for their potential to combat bacterial and fungal infections by targeting essential microbial pathways.

Antibacterial Target Modulation (e.g., Sortase A Inhibition, DNA Gyrase, Topoisomerase IV)

Research into the antibacterial action of oxadiazoles (B1248032) has identified several key enzyme targets. One such target is Sortase A (SrtA), a transpeptidase in Gram-positive bacteria that anchors virulence factors to the cell wall. Inhibition of SrtA can disarm bacteria without killing them, potentially reducing the pressure for resistance development. Quantitative structure-activity relationship (3D-QSAR) studies have been performed on large series of 1,2,4-oxadiazole derivatives to identify key structural features for potent SrtA inhibition.

Furthermore, bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication, are known targets for antibacterial agents. Studies on N-Mannich bases of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-thione have revealed potent and broad-spectrum antibacterial activity. nih.govproquest.commdpi.com For example, specific piperazinomethyl derivatives of this core structure displayed potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL. nih.govnih.gov While the precise mechanism for these specific compounds was not fully elucidated in the initial studies, related 1,3,4-oxadiazole hybrids have been shown to act as potent inhibitors of DNA gyrase and topoisomerase IV. mdpi.com This suggests that the antibacterial effects of the dimethoxyphenyl-oxadiazole derivatives may proceed through a similar mechanism.

| Compound Name | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 3-{[4-(2-Fluorobenzyl)piperazin-1-yl]methyl}-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione | Staphylococcus aureus | 1 nih.gov |

| Bacillus subtilis | 0.5 nih.gov | |

| Escherichia coli | 4 nih.gov | |

| Pseudomonas aeruginosa | 8 nih.gov | |

| 3-{[4-(2-Trifluoromethylbenzyl)piperazin-1-yl]methyl}-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione | Staphylococcus aureus | 1 nih.gov |

| Bacillus subtilis | 0.5 nih.gov | |

| Escherichia coli | 2 nih.gov | |

| Pseudomonas aeruginosa | 4 nih.gov |

Antifungal Pathways Interruption (e.g., Succinate Dehydrogenase Inhibition)

Succinate dehydrogenase (SDH), or mitochondrial complex II, is a vital enzyme in both the tricarboxylic acid cycle and the electron transport chain. It has been validated as a key target for the development of fungicides (known as SDHIs). mdpi.com The 1,2,4-oxadiazole scaffold has been incorporated into novel designs of potential SDH inhibitors. mdpi.comnih.gov

Studies involving a series of 1,2,4-oxadiazole derivatives have demonstrated their antifungal activity against various plant pathogenic fungi. mdpi.comresearchgate.net Molecular docking simulations suggest that these compounds can bind to the active site of the SDH enzyme, interacting with key amino acid residues through hydrogen bonds and hydrophobic interactions. mdpi.com This binding event blocks the enzyme's function, disrupting the pathogen's energy metabolism and inhibiting its growth. Although derivatives with the 3,4-dimethoxyphenyl moiety were not explicitly detailed in these antifungal studies, compounds bearing single methoxy (B1213986) groups and other substituents on the phenyl ring showed significant activity, indicating the scaffold's amenability to substitution for potent SDH inhibition. mdpi.com For instance, a derivative featuring a 4-methoxyphenyl (B3050149) group exhibited significant inhibitory activity against several fungal species. mdpi.com

| Compound Name | Fungal Pathogen | EC₅₀ (µg/mL) |

|---|---|---|

| 5-(4-((3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)phenyl)-3-phenyl-1,2,4-oxadiazole | Rhizoctonia solani | 12.68 mdpi.com |

| Fusarium graminearum | 29.97 mdpi.com | |

| Exserohilum turcicum | 29.14 mdpi.com | |

| Colletotrichum capsica | 8.81 mdpi.com |

Antitubercular Enzyme Inhibition (e.g., CYP51 Enzyme)

The emergence of multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (MTB) necessitates the discovery of novel therapeutic agents. The 1,2,4-oxadiazole scaffold, particularly derivatives bearing a dimethoxyphenyl moiety, has been a subject of interest in the development of new antitubercular drugs.

One of the proposed mechanisms of action for oxadiazole derivatives is the inhibition of essential mycobacterial enzymes. nih.gov For instance, molecular docking studies have suggested that certain 1,3,4-oxadiazole derivatives may act by inhibiting sterol 14α-demethylase (CYP51). mdpi.com This enzyme is crucial for the biosynthesis of sterols in fungi and protozoa, and its inhibition disrupts the integrity of the cell membrane. While its role in mycobacteria is less characterized, it represents a potential target for novel antitubercular agents.

In a broader context, various 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives have been investigated for their antitubercular activity through different mechanisms. nih.govnih.govnih.gov Computational studies on a series of 3,5-disubstituted-1,2,4-oxadiazoles identified polyketide synthase 13 (Pks13) as a potential target. nih.govresearchgate.net Pks13 is essential for the biosynthesis of mycolic acids, a key component of the mycobacterial cell wall. Inhibition of this enzyme disrupts the cell wall integrity, leading to bacterial death.

Other research has focused on different mycobacterial targets. For example, some oxadiazole derivatives have been found to target the NADH-dependent enoyl-acyl carrier protein reductase (InhA), the same enzyme inhibited by the first-line anti-TB drug isoniazid. nih.govmdpi.com Another critical target is the decaprenylphosphoryl-β-d-ribose 2′-oxidase (DprE1), an enzyme involved in the synthesis of arabinogalactan, another essential component of the mycobacterial cell wall. nih.gov

While direct enzymatic inhibition data for this compound specifically against CYP51 in Mycobacterium tuberculosis is not extensively detailed in the provided context, the broader class of oxadiazoles demonstrates a clear potential for targeting various essential mycobacterial enzymes. The dimethoxyphenyl substitution is a common feature in many biologically active compounds, and its presence on the 1,2,4-oxadiazole core could contribute to the binding affinity and inhibitory activity against these enzymes. Further enzymatic assays and mechanistic studies are required to fully elucidate the specific antitubercular mechanism of this compound and its potential for CYP51 inhibition.

Table 1: Investigated Mycobacterial Enzyme Targets for Oxadiazole Derivatives

| Enzyme Target | Function | Reference |

| Sterol 14α-demethylase (CYP51) | Sterol biosynthesis | mdpi.com |

| Polyketide Synthase 13 (Pks13) | Mycolic acid biosynthesis | nih.govresearchgate.net |

| Enoyl-Acyl Carrier Protein Reductase (InhA) | Mycolic acid biosynthesis | nih.govmdpi.com |

| Decaprenylphosphoryl-β-d-ribose 2′-oxidase (DprE1) | Arabinogalactan synthesis | nih.gov |

Anti-Inflammatory Pathways and Molecular Targets

The anti-inflammatory potential of 1,2,4-oxadiazole derivatives, including those with a dimethoxyphenyl substituent, has been an area of active investigation. These compounds are thought to exert their effects by modulating key pathways and molecular targets involved in the inflammatory cascade. While specific studies focusing solely on this compound are limited in the provided context, the broader class of compounds provides insights into their potential mechanisms.

One of the primary mechanisms by which oxadiazole derivatives may exhibit anti-inflammatory activity is through the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Inhibition of these enzymes is a well-established strategy for anti-inflammatory drugs.

Another significant pathway implicated in inflammation is the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Inhibition of NF-κB activation can therefore lead to a broad-spectrum anti-inflammatory effect.

The mitogen-activated protein kinase (MAPK) signaling pathways, including p38 MAPK, are also crucial in regulating the production of inflammatory mediators. Inhibition of p38 MAPK has been shown to reduce the synthesis of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Furthermore, some studies have explored the role of 1,2,4-oxadiazole derivatives in modulating the activity of other inflammatory targets, such as phosphodiesterases (PDEs), which are enzymes that regulate the levels of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger with anti-inflammatory properties.

While the precise molecular targets of this compound in the context of inflammation are yet to be fully elucidated, the existing research on related compounds suggests that its anti-inflammatory effects could be mediated through one or more of the pathways mentioned above. The dimethoxyphenyl group is a common structural feature in many natural and synthetic anti-inflammatory agents, and its presence in the 1,2,4-oxadiazole scaffold may enhance its interaction with these molecular targets.

Table 2: Potential Anti-Inflammatory Molecular Targets for 1,2,4-Oxadiazole Derivatives

| Molecular Target | Pathway | Potential Effect of Inhibition |

| Cyclooxygenase (COX) | Prostaglandin Synthesis | Reduction of inflammation, pain, and fever |

| Nuclear Factor-kappa B (NF-κB) | Pro-inflammatory Gene Expression | Broad-spectrum anti-inflammatory effects |

| p38 Mitogen-Activated Protein Kinase (MAPK) | Cytokine Production | Decreased synthesis of TNF-α and IL-6 |

| Phosphodiesterases (PDEs) | cAMP Signaling | Increased levels of anti-inflammatory cAMP |

Antiviral Mechanism Elucidation (e.g., Non-Nucleoside Reverse Transcriptase Inhibition)

The 1,2,4-oxadiazole core has been explored for its potential antiviral activities, with research pointing towards various mechanisms of action. One of the most studied mechanisms in the context of retroviruses, such as the Human Immunodeficiency Virus (HIV), is the inhibition of the reverse transcriptase (RT) enzyme. RT is essential for the replication of the viral genome, converting the viral RNA into DNA.

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that bind to an allosteric site on the RT enzyme, distinct from the active site where nucleoside analogues bind. This binding induces a conformational change in the enzyme, thereby inhibiting its function. The 1,2,4-oxadiazole scaffold has been incorporated into molecules designed as NNRTIs. The structural features of these compounds, including the nature and position of substituents on the oxadiazole and phenyl rings, play a crucial role in their binding affinity and inhibitory potency.

While specific studies detailing the non-nucleoside reverse transcriptase inhibitory activity of this compound are not extensively available in the provided context, the general principles of NNRTI design and the known antiviral properties of related oxadiazole derivatives suggest this as a plausible mechanism. The dimethoxyphenyl moiety, with its specific electronic and steric properties, could contribute to the interaction with the hydrophobic NNRTI binding pocket of the reverse transcriptase enzyme.

Beyond HIV, oxadiazole derivatives have been investigated for activity against other viruses. The mechanisms of action in these cases would be specific to the particular virus and its replication cycle. For instance, in the case of other viruses, potential targets could include viral proteases, polymerases, or entry proteins.

Elucidation of the precise antiviral mechanism of this compound would require specific in vitro enzymatic assays with purified viral enzymes, as well as cell-based assays to determine its effect on viral replication. Molecular modeling and docking studies could also provide valuable insights into the potential binding modes and interactions with viral targets.

Table 3: Potential Antiviral Mechanisms of 1,2,4-Oxadiazole Derivatives

| Mechanism of Action | Viral Target | Example Virus |

| Non-Nucleoside Reverse Transcriptase Inhibition | Reverse Transcriptase (RT) | Human Immunodeficiency Virus (HIV) |

| Protease Inhibition | Viral Proteases | Various Viruses |

| Polymerase Inhibition | Viral Polymerases | Various Viruses |

| Inhibition of Viral Entry | Viral Entry Proteins | Various Viruses |

Antiparasitic Targets and Modes of Action (e.g., Leishmania infantum, Trypanosoma cruzi)

The search for new antiparasitic agents is a global health priority, and heterocyclic compounds like 1,2,4-oxadiazoles are being investigated for their potential in this area. The dimethoxyphenyl-substituted 1,2,4-oxadiazole scaffold has shown promise against various parasites, including Leishmania infantum, the causative agent of visceral leishmaniasis, and Trypanosoma cruzi, the etiological agent of Chagas disease.

The mode of action of these compounds against protozoan parasites is likely multifactorial, targeting essential biochemical pathways. One of the key targets in these organisms is the ergosterol (B1671047) biosynthesis pathway. Ergosterol is the major sterol in the cell membranes of fungi and protozoa, and its synthesis is crucial for membrane integrity and fluidity. Inhibition of enzymes in this pathway, such as sterol 14α-demethylase (CYP51), can lead to the accumulation of toxic sterol intermediates and ultimately cell death. The structural similarity of some oxadiazole derivatives to known antifungal and antiparasitic azoles suggests that they may also target this pathway.

Another potential target is the trypanothione (B104310) reductase enzyme, which is unique to trypanosomatids and essential for their defense against oxidative stress. Inhibition of this enzyme would leave the parasites vulnerable to damage from reactive oxygen species.

Furthermore, 1,2,4-oxadiazole derivatives could interfere with other vital cellular processes in these parasites, such as DNA and protein synthesis, or disrupt the function of other essential enzymes. The specific molecular targets and the precise mode of action of this compound against Leishmania infantum and Trypanosoma cruzi are still under investigation. However, the promising in vitro activity of related compounds warrants further studies to elucidate their mechanisms and to optimize their antiparasitic efficacy.

Table 4: Potential Antiparasitic Targets for 1,2,4-Oxadiazole Derivatives

| Parasite | Potential Target | Mode of Action |

| Leishmania infantum | Sterol 14α-demethylase (CYP51) | Inhibition of ergosterol biosynthesis, disruption of cell membrane integrity |

| Trypanosoma cruzi | Trypanothione Reductase | Disruption of oxidative stress defense mechanism |

| Various Parasites | Other essential enzymes | Interference with vital cellular processes (e.g., DNA/protein synthesis) |

Neurological Target Engagement (e.g., Monoamine Oxidase B (MAO-B) Inhibition)

The 1,2,4-oxadiazole scaffold has also been explored for its potential in the treatment of neurological disorders, with a particular focus on the inhibition of monoamine oxidase (MAO) enzymes. MAO-A and MAO-B are flavoenzymes responsible for the oxidative deamination of neurotransmitters such as dopamine (B1211576), serotonin, and norepinephrine. Inhibition of MAO-B, in particular, can increase the levels of dopamine in the brain and is a therapeutic strategy for Parkinson's disease.

Several studies have reported the synthesis and evaluation of 1,2,4-oxadiazole derivatives as MAO inhibitors. The inhibitory activity and selectivity for MAO-A versus MAO-B are highly dependent on the nature and position of the substituents on the oxadiazole and its appended rings. The 3,4-dimethoxyphenyl group is a structural motif found in some known MAO inhibitors, suggesting that its incorporation into a 1,2,4-oxadiazole core could lead to compounds with significant activity.

The mechanism of inhibition can be either reversible or irreversible, depending on the chemical nature of the inhibitor. Reversible inhibitors bind non-covalently to the enzyme, while irreversible inhibitors typically form a covalent bond with the flavin cofactor or an amino acid residue in the active site. The specific interactions of this compound with the active site of MAO-B would need to be determined through enzymatic assays and structural studies.

Beyond MAO inhibition, 1,2,4-oxadiazole derivatives could potentially engage with other neurological targets, such as various neurotransmitter receptors or ion channels. However, the most well-documented neurological activity for this class of compounds to date is their ability to inhibit monoamine oxidase enzymes. Further research is needed to fully characterize the neurological target engagement profile of this compound and to assess its therapeutic potential for neurological disorders. nih.gov

Table 5: Neurological Target and Potential Therapeutic Application

| Neurological Target | Mechanism of Action | Potential Therapeutic Application | Reference |

| Monoamine Oxidase B (MAO-B) | Inhibition of dopamine metabolism | Parkinson's Disease | nih.gov |

Metabolic Regulation Modulations (e.g., Farnesoid X Receptor (FXR) and Pregnane X Receptor (PXR) Modulation, GSK-3β, α-glucosidase, α-amylase)

The 1,2,4-oxadiazole scaffold has been investigated for its potential to modulate various metabolic pathways through interaction with key regulatory proteins. These include nuclear receptors, such as the Farnesoid X Receptor (FXR) and the Pregnane X Receptor (PXR), as well as enzymes involved in glucose metabolism, like glycogen (B147801) synthase kinase-3β (GSK-3β), α-glucosidase, and α-amylase.

FXR and PXR are ligand-activated transcription factors that play crucial roles in the regulation of bile acid, lipid, and glucose homeostasis. Modulation of these receptors with small molecules can have significant effects on metabolic diseases. The 1,2,4-oxadiazole core can serve as a scaffold for the design of FXR and PXR modulators, with the substituents on the ring determining the activity and selectivity.

In the context of diabetes, the inhibition of enzymes such as α-glucosidase and α-amylase is a therapeutic strategy to control postprandial hyperglycemia. These enzymes are responsible for the breakdown of carbohydrates in the intestine, and their inhibition slows down the absorption of glucose. Several heterocyclic compounds, including some with an oxadiazole core, have been shown to possess inhibitory activity against these enzymes.

GSK-3β is another key enzyme in glucose metabolism, and its inhibition can enhance insulin (B600854) signaling and glucose uptake. The 1,2,4-oxadiazole scaffold has been explored for the development of GSK-3β inhibitors.

The specific modulatory effects of this compound on these metabolic targets have not been extensively detailed in the provided context. However, the presence of the dimethoxyphenyl group, a common feature in many biologically active natural products with metabolic regulatory effects, suggests that this compound could have interesting properties in this area. Further studies are required to evaluate its activity on FXR, PXR, GSK-3β, α-glucosidase, and α-amylase and to determine its potential as a metabolic regulator.

Table 6: Metabolic Targets and Potential Therapeutic Applications

| Metabolic Target | Function | Potential Therapeutic Application |

| Farnesoid X Receptor (FXR) | Regulation of bile acid, lipid, and glucose homeostasis | Metabolic diseases |

| Pregnane X Receptor (PXR) | Regulation of xenobiotic and endobiotic metabolism | Metabolic diseases |

| Glycogen Synthase Kinase-3β (GSK-3β) | Regulation of glucose metabolism and insulin signaling | Diabetes |

| α-glucosidase | Carbohydrate digestion | Diabetes |

| α-amylase | Carbohydrate digestion | Diabetes |

G-Protein Coupled Receptor (GPCR) Modulation (e.g., S1P1 Receptor Agonism)

G-protein coupled receptors (GPCRs) represent a large family of transmembrane receptors that are involved in a wide range of physiological processes and are major targets for drug discovery. The 1,2,4-oxadiazole scaffold has been utilized in the design of ligands for various GPCRs, including the sphingosine-1-phosphate receptor 1 (S1P1).

The S1P1 receptor plays a crucial role in the regulation of the immune system, particularly in controlling the trafficking of lymphocytes from lymphoid organs. Agonism of the S1P1 receptor leads to the internalization of the receptor, which in turn traps lymphocytes in the lymph nodes, preventing them from migrating to sites of inflammation. This mechanism is the basis for the therapeutic effect of S1P1 receptor modulators in autoimmune diseases such as multiple sclerosis.

Several 1,2,4-oxadiazole-containing compounds have been developed as potent and selective S1P1 receptor agonists. The oxadiazole ring in these molecules often serves as a bioisosteric replacement for a carboxylic acid or other functional group, improving the pharmacokinetic properties of the compounds. The substituents on the oxadiazole and its attached rings are critical for achieving high affinity and selectivity for the S1P1 receptor over other S1P receptor subtypes.

While specific data on the S1P1 receptor agonistic activity of this compound is not available in the provided context, the general utility of the 1,2,4-oxadiazole scaffold in the design of S1P1 modulators suggests that this compound could be a starting point for the development of new agents targeting this receptor. The dimethoxyphenyl moiety could contribute to the binding to the receptor, and further optimization of the structure could lead to potent and selective S1P1 receptor agonists.

Table 7: GPCR Target and Potential Therapeutic Application

| GPCR Target | Mechanism of Action | Potential Therapeutic Application |

| Sphingosine-1-Phosphate Receptor 1 (S1P1) | Agonism, leading to lymphocyte sequestration | Autoimmune diseases (e.g., Multiple Sclerosis) |

Emerging Research Frontiers and Future Perspectives

Rational Design of Next-Generation 1,2,4-Oxadiazole (B8745197) Compounds

The rational design of new chemical entities is a cornerstone of modern drug discovery, moving beyond serendipitous findings to a more targeted approach. For the 1,2,4-oxadiazole scaffold, this involves a multi-faceted strategy leveraging structure-activity relationships (SAR) and bioisosteric modifications to enhance therapeutic profiles.

Structure-activity relationship studies are crucial for understanding how chemical modifications to the 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole core affect biological activity. nih.govnih.gov Systematic alterations to the dimethoxyphenyl ring, such as changing the position or nature of the substituents, can significantly impact potency and selectivity. mdpi.comresearchgate.net For instance, SAR studies have revealed that the presence and position of electron-donating or electron-withdrawing groups on the phenyl ring can drastically alter antiproliferative potency. nih.gov

Bioisosterism is another powerful tool in rational drug design. The 1,2,4-oxadiazole ring itself is often employed as a bioisostere for amide or ester groups, offering improved metabolic stability and resistance to hydrolysis. researchgate.netscispace.com Future design strategies will likely explore the bioisosteric replacement of the 1,2,4-oxadiazole ring itself with other heterocycles, such as the 1,3,4-oxadiazole (B1194373) ring, to modulate physicochemical properties like polarity and solubility, which can in turn affect pharmacokinetic profiles. nih.gov While such replacements can sometimes lead to reduced affinity for the primary target, they may offer advantages in terms of reduced metabolic degradation or lower interaction with off-target proteins like hERG channels. nih.gov

| Design Strategy | Objective | Example Application for 1,2,4-Oxadiazoles |

| Structure-Activity Relationship (SAR) | To identify key chemical features responsible for biological activity and to optimize potency and selectivity. | Modifying substituents on the phenyl ring to enhance target binding affinity. nih.govmdpi.com |

| Bioisosteric Replacement | To improve pharmacokinetic and pharmacodynamic properties by replacing functional groups with others that have similar physical or chemical properties. | Replacing the 1,2,4-oxadiazole core with a 1,3,4-oxadiazole to increase polarity and metabolic stability. nih.govnih.gov |

Advanced Computational Approaches in Lead Optimization

Computational chemistry has become an indispensable tool in accelerating the drug discovery process. For lead compounds based on the this compound structure, advanced computational methods offer a rapid and cost-effective means of prioritizing candidates for synthesis and biological testing.

Molecular docking simulations are used to predict the binding orientation of a ligand within the active site of a target protein. mdpi.com This allows researchers to visualize potential interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. mdpi.com For 1,2,4-oxadiazole derivatives, docking studies can help rationalize observed biological activities and guide the design of new analogs with improved target engagement. mdpi.comnih.gov For example, docking has been used to explore the binding modes of 1,2,4-oxadiazoles with targets like caspase-3, revealing key interactions with amino acid residues. mdpi.com

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another critical computational approach. benthamdirect.comnih.gov These models use a compound's structure to forecast its pharmacokinetic and toxicological properties. nih.govjaptronline.com By screening virtual libraries of 1,2,4-oxadiazole analogs for properties like oral bioavailability, blood-brain barrier permeability, and potential carcinogenicity, researchers can deprioritize compounds with unfavorable predicted profiles early in the discovery pipeline, saving significant time and resources. benthamdirect.comnih.gov

| Computational Method | Application in 1,2,4-Oxadiazole Research | Key Insights |

| Molecular Docking | Predicting the binding mode and affinity of derivatives to biological targets (e.g., kinases, enzymes). mdpi.comnih.gov | Identification of key amino acid interactions; guidance for structure-based design. mdpi.com |

| ADMET Prediction | In silico evaluation of drug-like properties, including absorption, distribution, metabolism, excretion, and toxicity. benthamdirect.comnih.gov | Early identification of compounds with poor pharmacokinetic profiles or potential toxicity. nih.gov |

| Molecular Dynamics (MD) Simulations | Assessing the stability of the ligand-protein complex over time. nih.gov | Confirmation of binding stability and dynamic behavior of the complex. nih.gov |

Novel Synthetic Methodologies for Enhanced Accessibility

The efficient and versatile synthesis of a diverse library of analogs is fundamental to any drug discovery program. Research into novel synthetic methodologies for 1,2,4-oxadiazoles aims to improve yields, reduce reaction times, and expand the accessible chemical space.

Traditional methods for synthesizing 1,2,4-oxadiazoles often involve the cyclization of O-acyl amidoximes. nih.gov Modern approaches have focused on streamlining this process. High-throughput synthesis platforms, often utilizing continuous flow reactors, enable the rapid generation of large libraries of 1,2,4-oxadiazole compounds for screening. These automated systems can significantly decrease the drug discovery cycle time.

Microwave-assisted synthesis has also emerged as a powerful tool, often leading to dramatically reduced reaction times and improved yields compared to conventional heating methods. nih.govacs.org This technique is considered a green chemistry approach as it enhances energy efficiency. nih.govresearchgate.net

Furthermore, the principles of green chemistry are increasingly being applied to heterocycle synthesis. mdpi.com This includes the use of environmentally benign solvents and catalysts, such as metal-free carbocatalysts like graphene oxide, to promote the desired transformations. nih.gov One-pot procedures, where multiple reaction steps are carried out in the same vessel, further enhance efficiency and reduce waste. nih.gov

| Synthetic Approach | Advantages | Relevance to 1,2,4-Oxadiazoles |

| Continuous Flow Synthesis | High throughput, improved safety and control, easy scalability. | Rapid generation of diverse compound libraries for screening. acs.org |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, increased product purity. acs.org | Efficient synthesis of derivatives under green chemistry principles. nih.govresearchgate.net |

| Green Catalysis | Use of environmentally friendly catalysts (e.g., metal-free), milder reaction conditions. | Sustainable production of 1,2,4-oxadiazoles, minimizing hazardous waste. mdpi.comnih.gov |

| One-Pot Reactions | Increased efficiency, reduced waste, simplified purification. | Streamlined synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from simple starting materials. nih.gov |

Exploration of New Biological Targets and Polypharmacology

While initial research may focus on a single biological target, a significant frontier in drug discovery is the exploration of new therapeutic applications and the understanding of a compound's effects on multiple targets (polypharmacology). The 1,2,4-oxadiazole scaffold has already demonstrated activity against a wide array of targets, including enzymes, receptors, and ion channels. nih.govnih.gov

Target identification and deconvolution strategies are being employed to uncover novel mechanisms of action for existing compounds. For instance, a 1,3,4-oxadiazole derivative with known antiproliferative effects was subjected to RNA sequencing, which led to the identification of tubulin as its likely biological target. researchgate.net Similar approaches could reveal unexpected therapeutic opportunities for this compound.

The concept of polypharmacology, or the ability of a single drug to interact with multiple targets, is increasingly recognized as a potential advantage rather than a liability. A multi-targeted agent could be more effective in treating complex diseases like cancer or neurodegenerative disorders, where multiple pathways are dysregulated. nih.gov Future research will focus on rationally designing 1,2,4-oxadiazole derivatives with specific multi-target profiles to achieve enhanced therapeutic efficacy or to combat drug resistance.

Integration of Multi-Omics Data for Comprehensive Understanding

To fully comprehend the biological impact of a compound like this compound, a systems-level understanding is required. The integration of data from various "omics" platforms—genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of a drug's mechanism of action and its effects on cellular networks.

By treating cells with a 1,2,4-oxadiazole compound and subsequently analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics), researchers can build a comprehensive picture of the downstream cellular response. This multi-omics approach can help in:

Mechanism of Action Elucidation: Identifying the specific cellular pathways perturbed by the compound.

Biomarker Discovery: Finding molecular signatures that predict a patient's response to the drug.

Toxicity Prediction: Uncovering potential off-target effects and toxicity mechanisms at a molecular level.

This integrated approach moves beyond a single target-based view and embraces the complexity of biological systems, ultimately leading to a more thorough understanding of a drug candidate's potential and paving the way for more personalized and effective therapies.

Q & A

Basic: What are the optimized synthetic routes for 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole, and how can yield be improved?

Answer:

The synthesis of 1,2,4-oxadiazoles typically involves cyclization reactions between amidoximes and carboxylic acid derivatives or via condensation of nitriles with hydroxylamine. For this compound, a reflux method using dimethyl sulfoxide (DMSO) as a solvent under reduced pressure (18 hours) has been reported to yield 65% for analogous triazole derivatives . To optimize yield:

- Use high-purity starting materials (e.g., 3,4-dimethoxybenzonitrile and hydroxylamine hydrochloride).

- Monitor reaction progress via TLC or HPLC to avoid over-reaction.

- Purify via recrystallization (water-ethanol mixtures) to remove byproducts .

- Consider microwave-assisted synthesis to reduce reaction time and improve efficiency, as demonstrated for structurally similar oxadiazoles .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

Comprehensive characterization requires:

- NMR spectroscopy : Confirm substitution patterns (e.g., methoxy groups at C3 and C4) using H and C NMR. Aromatic protons in the dimethoxyphenyl group typically resonate at δ 6.8–7.5 ppm .

- X-ray crystallography : Resolve crystal structure and intermolecular interactions (e.g., hydrogen bonding), as shown for analogous oxadiazole derivatives .

- Mass spectrometry (HRMS) : Verify molecular ion peaks ([M+H]) and fragmentation patterns.

- Elemental analysis : Ensure >95% purity by matching calculated and observed C, H, N, O percentages .

Advanced: How do substituent modifications on the phenyl ring influence bioactivity in 1,2,4-oxadiazole derivatives?

Answer:

Substituent effects are critical for structure-activity relationship (SAR) studies:

- Electron-donating groups (e.g., methoxy) : Enhance solubility and modulate electronic properties, potentially increasing binding affinity to biological targets. For example, 3,4,5-trimethoxyphenyl derivatives exhibit enhanced anticancer activity due to improved lipophilicity .

- Halogen substituents (e.g., Br, Cl) : Increase metabolic stability and hydrophobic interactions, as seen in brominated oxadiazoles with antibacterial activity .

- Fluorinated groups : Improve bioavailability and pharmacokinetics. Fluorine substitution at the phenyl ring enhances CNS penetration in neuroactive compounds .

Methodological note : Use comparative bioassays (e.g., enzyme inhibition, cytotoxicity) under standardized conditions (pH, temperature) to isolate substituent effects .

Advanced: How can researchers resolve contradictions in reported bioactivity data for 1,2,4-oxadiazoles?

Answer:

Contradictions often arise from variations in assay conditions or impurity profiles. To address this:

- Standardize assay protocols : Use identical cell lines (e.g., HeLa for cytotoxicity) and control compounds (e.g., doxorubicin) across studies .

- Re-evaluate compound purity : Impurities >5% (e.g., unreacted nitriles) can skew results. Repurify via column chromatography (silica gel, ethyl acetate/hexane) .

- Validate target engagement : Employ biophysical methods (e.g., SPR, ITC) to confirm direct binding to purported targets like kinases or GPCRs .

- Cross-reference structural analogs : Compare data with derivatives like 3-(3-fluorophenyl)-1,2,4-oxadiazole, where fluorination reduced off-target effects .

Advanced: What strategies improve the thermal and hydrolytic stability of 1,2,4-oxadiazoles under physiological conditions?

Answer:

Stability optimization involves:

- Steric shielding : Introduce bulky substituents (e.g., trifluoromethyl groups) at C5 to hinder hydrolysis. Ethyl 3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate showed 80% stability in PBS (pH 7.4, 37°C, 24 hours) .

- pH adjustments : Formulate in buffered solutions (pH 5–6) to minimize base-catalyzed ring opening.

- Co-crystallization : Enhance solid-state stability via co-crystals with succinic acid, as demonstrated for thermally stable oxadiazole energetic materials (decomposition >200°C) .

- Accelerated stability testing : Use HPLC to monitor degradation products under stress conditions (40°C, 75% RH) .

Basic: What safety precautions are required when handling this compound?

Answer:

While specific safety data for this compound are limited, analogous oxadiazoles require:

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile byproducts (e.g., DMSO vapors).

- Waste disposal : Neutralize acidic or basic reaction mixtures before disposal in designated hazardous waste containers .

Advanced: How can computational methods aid in designing novel 1,2,4-oxadiazole derivatives with targeted properties?

Answer:

Computational approaches include:

- Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize redox activity for anticancer applications .

- Molecular docking : Screen virtual libraries against targets like COX-2 or EGFR kinases. For example, 3,4-dimethoxyphenyl groups showed strong π-π stacking with EGFR’s hydrophobic pocket .

- QSAR modeling : Correlate substituent descriptors (e.g., logP, molar refractivity) with bioactivity to prioritize synthetic targets .

Validation : Synthesize top-ranked candidates and compare predicted vs. experimental IC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.